

# Application Note: In Vitro Tyrosinase Inhibition Assay for Broussonin C

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## Compound of Interest

Compound Name: *Broussonin C*

Cat. No.: B048655

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Tyrosinase is a key, copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment in mammalian skin, hair, and eyes.[1][2] It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[1] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[1] Consequently, the identification and characterization of tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for the development of skin-whitening agents and treatments for hyperpigmentation.[2] **Broussonin C**, a natural compound isolated from *Broussonetia kazinoki* and *Broussonetia papyrifera*, has been identified as a potent tyrosinase inhibitor.[3][4][5] This document provides a detailed protocol for assessing the in vitro tyrosinase inhibitory activity of **Broussonin C**.

## Mechanism of Action

**Broussonin C** acts as a competitive inhibitor of tyrosinase.[3][4] This mode of inhibition indicates that **Broussonin C** likely binds to the active site of the enzyme, thereby preventing the substrate (L-tyrosine or L-DOPA) from binding and being converted to product. Some studies also suggest it may exhibit simple reversible slow-binding inhibition against the diphenolase activity of tyrosinase.[5]

## Quantitative Data Summary

The inhibitory potency of **Broussonin C** against mushroom tyrosinase is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Inhibitor	Target Enzyme Activity	IC50 Value (μM)
Broussonin C	Monophenolase	0.43[3]
Broussonin C	Diphenolase	0.57[3]

## Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol details the procedure for measuring the inhibitory effect of **Broussonin C** on the activity of mushroom tyrosinase using a 96-well plate reader.

### I. Materials and Reagents

- Mushroom Tyrosinase (e.g., from *Agaricus bisporus*)
- Broussonin C**
- L-Tyrosine (Substrate for monophenolase activity)
- L-DOPA (Substrate for diphenolase activity)
- Kojic Acid (Positive Control)
- Phosphate Buffer (50 mM, pH 6.5)
- Dimethyl Sulfoxide (DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 475-510 nm

## II. Preparation of Solutions

- **Phosphate Buffer (50 mM, pH 6.5):** Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate salts in distilled water. Adjust the pH to 6.5.
- **Mushroom Tyrosinase Solution (1000 units/mL):** Dissolve lyophilized mushroom tyrosinase in cold phosphate buffer to achieve a final concentration of 1000 units/mL. Prepare this solution fresh before each experiment and keep it on ice.
- **L-DOPA Substrate Solution (1 mM):** Dissolve L-DOPA in phosphate buffer to a final concentration of 1 mM. This solution can be sensitive to light and oxidation, so prepare it fresh.
- **Broussonin C Stock Solution (e.g., 10 mM):** Dissolve **Broussonin C** in DMSO to create a concentrated stock solution.
- **Test Concentrations of Broussonin C:** Prepare a series of dilutions of the **Broussonin C** stock solution in phosphate buffer to achieve the desired final test concentrations (e.g., ranging from 0.1  $\mu$ M to 10  $\mu$ M). Ensure the final DMSO concentration in the assay wells is consistent and low (typically  $\leq 1\%$ ) to avoid solvent effects.
- **Kojic Acid (Positive Control):** Prepare a working solution of Kojic Acid (e.g., 0.75 mM) in phosphate buffer.

## III. Assay Procedure (Diphenolase Activity)

- **Plate Setup:** In a 96-well plate, designate wells for the enzyme control (EC), inhibitor controls (IC, Kojic Acid), and various concentrations of the test sample (S, **Broussonin C**).
- **Reagent Addition:**
  - Add 20  $\mu$ L of the appropriate **Broussonin C** dilution to the 'S' wells.
  - Add 20  $\mu$ L of the Kojic Acid working solution to the 'IC' wells.
  - Add 20  $\mu$ L of phosphate buffer (containing the same percentage of DMSO as the test sample wells) to the 'EC' wells.

- Enzyme Addition: Add 50 µL of the mushroom tyrosinase solution (1000 units/mL) to all wells (EC, IC, and S).
- Pre-incubation: Mix gently and incubate the plate at 25°C for 10 minutes.[1][6]
- Substrate Addition: Initiate the enzymatic reaction by adding 30 µL of the 1 mM L-DOPA solution to all wells.
- Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 510 nm.[1][6][7] Take readings in kinetic mode every 1-2 minutes for a duration of 20-30 minutes.[7]

#### IV. Data Analysis

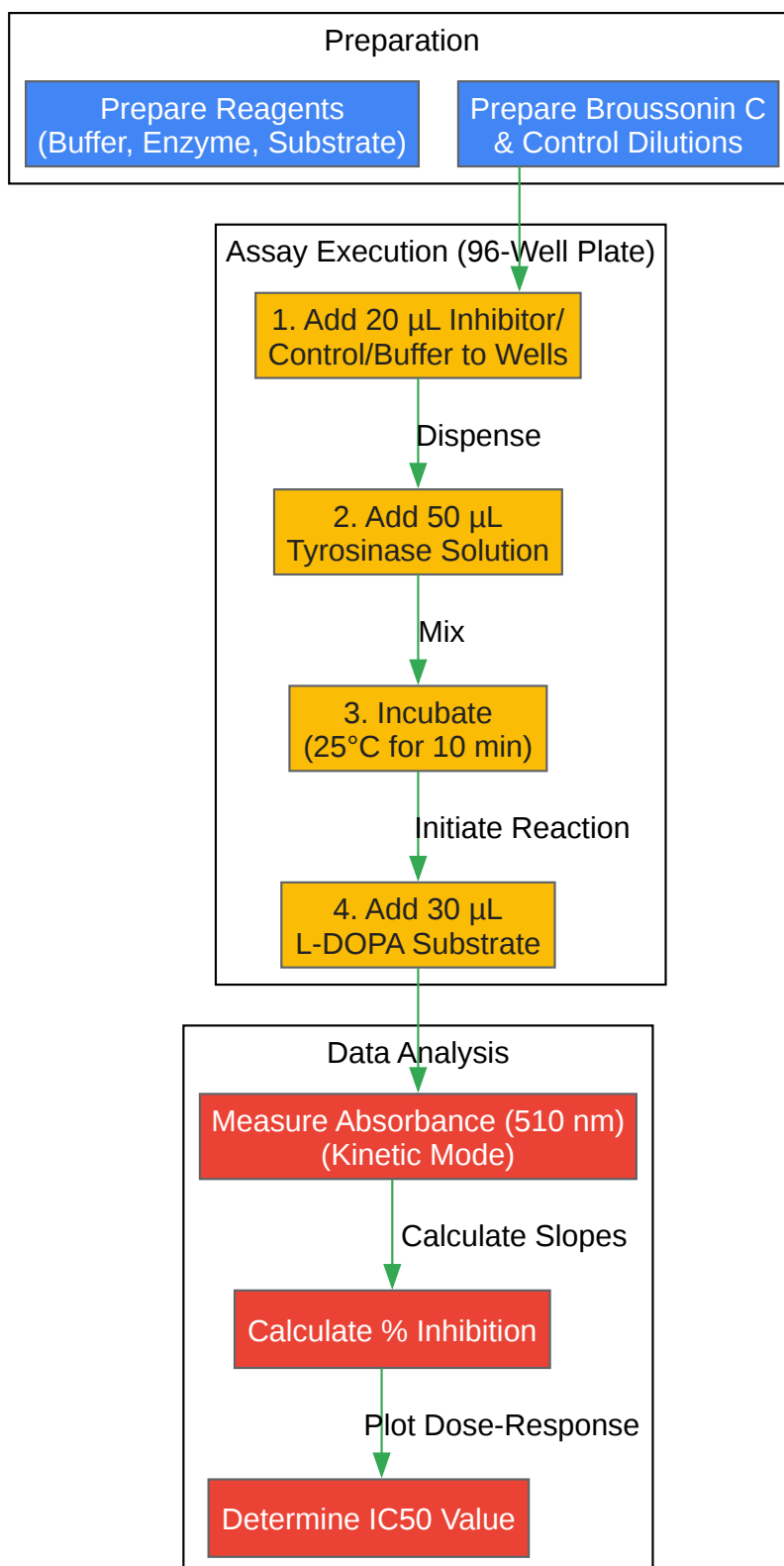
- Calculate the Rate of Reaction: Determine the slope (rate of dopachrome formation) from the linear portion of the absorbance vs. time curve for each well ( $\Delta\text{Abs}/\Delta\text{Time}$ ).
- Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each concentration of **Broussonin C** and for the positive control:

$$\% \text{ Inhibition} = [ (\text{RateEC} - \text{RateS}) / \text{RateEC} ] \times 100$$

Where:

- RateEC is the reaction rate of the enzyme control.
- RateS is the reaction rate in the presence of the test sample (**Broussonin C**).
- Determine IC<sub>50</sub> Value: Plot the percentage inhibition against the logarithm of the **Broussonin C** concentration. The IC<sub>50</sub> value can be determined by non-linear regression analysis of the dose-response curve.

#### Experimental Workflow



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Caption: Workflow for the in vitro tyrosinase inhibition assay.

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## References

- 1. activeconceptsllc.com [activeconceptsllc.com]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Broussonin C | Tyrosinase | Ambeed.com [ambeed.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. content.abcam.com [content.abcam.com]
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